B24C8-Benzo crown ether

Supramolecular chemistry Rotaxane synthesis Host-guest chemistry

B24C8-Benzo crown ether (CAS 72216-45-6), systematically named 2,3,5,6,8,9,11,12,14,15,17,18,20,21-tetradecahydrobenzo[b][1,4,7,10,13,16,19,22]octaoxacyclotetracosine, is a monobenzo-substituted 24-crown-8 macrocycle. Characterized by a molecular formula of C20H32O8 and a molecular weight of 400.5 g/mol, this compound features a crown ether ring containing eight oxygen donor atoms with a single fused benzene ring, distinguishing it from both the unsubstituted 24-crown-8 and the more commonly studied dibenzo-24-crown-8 (DB24C8).

Molecular Formula C20H32O8
Molecular Weight 400.5 g/mol
CAS No. 72216-45-6
Cat. No. B14158656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB24C8-Benzo crown ether
CAS72216-45-6
Molecular FormulaC20H32O8
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1COCCOCCOCCOC2=CC=CC=C2OCCOCCOCCO1
InChIInChI=1S/C20H32O8/c1-2-4-20-19(3-1)27-17-15-25-13-11-23-9-7-21-5-6-22-8-10-24-12-14-26-16-18-28-20/h1-4H,5-18H2
InChIKeyNJYSMUZHMILTRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





B24C8-Benzo Crown Ether (CAS 72216-45-6): A Core Building Block for Macrocyclic Complexation and Supramolecular Assembly


B24C8-Benzo crown ether (CAS 72216-45-6), systematically named 2,3,5,6,8,9,11,12,14,15,17,18,20,21-tetradecahydrobenzo[b][1,4,7,10,13,16,19,22]octaoxacyclotetracosine, is a monobenzo-substituted 24-crown-8 macrocycle. Characterized by a molecular formula of C20H32O8 and a molecular weight of 400.5 g/mol, this compound features a crown ether ring containing eight oxygen donor atoms with a single fused benzene ring, distinguishing it from both the unsubstituted 24-crown-8 and the more commonly studied dibenzo-24-crown-8 (DB24C8) . This specific architecture provides a balance of flexibility and a hydrophobic aromatic moiety, enabling it to act as a foundational wheel component in mechanically interlocked molecules (MIMs) such as rotaxanes and as a selective host for large alkali metal cations, particularly cesium (Cs+) [1]. The standard commercial purity for this research compound is typically ≥95% .

Monobenzo-substituted 24-crown-8 macrocycle — balances flexibility and aromatic π-surface
Wheel component for sterically demanding [2]rotaxanes and mechanically interlocked molecules
Selective host for large alkali metal cations, particularly Cs⁺, in extraction and templation

Why Benzo-24-Crown-8 Ethers Cannot Be Substituted Arbitrarily in Precision Supramolecular Applications


Within the 24-crown-8 ether class, the substitution pattern on the macrocyclic ring profoundly influences critical performance parameters, including guest selectivity, binding kinetics, and the energy barrier for conformational changes. For instance, the unsubstituted 24-crown-8 (24C8) exhibits high symmetry and flexibility, while the introduction of one (as in B24C8) or two (as in DB24C8) aromatic rings significantly alters the ligand's electronic properties and cavity pre-organization [1]. Research on the closely related dibenzo-24-crown-8 system demonstrates that even subtle changes, such as regioisomerism (cis vs. trans) of functional groups, can more than halve the association constant (Ka) for a standard secondary ammonium guest [2]. Therefore, assuming that any 24-crown-8 derivative can interchangeably serve as a wheel for rotaxane synthesis or an ionophore in separation science without empirical validation of its specific binding profile and dynamic behavior is a scientifically flawed procurement strategy, likely leading to failed synthesis or irreproducible results [3].

Unsubstituted 24C8 vs. B24C8

Absence of the aromatic ring may reduce π-stacking interactions and alter guest selectivity profiles compared to B24C8.

Dibenzo-24C8 vs. B24C8

Increased steric bulk can limit threading with bulky stoppers; direct experimental evidence shows DB24C8 fails to form [2]rotaxane where B24C8 succeeds.

Regioisomeric DB24C8 variants

Even subtle cis/trans isomerism can more than halve association constants (Ka) for standard ammonium guests, underscoring that substitution pattern, not just crown size, controls binding.

Quantitative Evidence Guide: Performance Metrics for B24C8-Benzo Crown Ether vs. Key Comparators


Molecular Weight and Hydrophobicity: B24C8 as an Intermediate Between Unsubstituted 24C8 and Dibenzo-24-Crown-8

The monobenzo-substituted B24C8 crown ether (CAS 72216-45-6) possesses a distinct molecular weight and predicted lipophilicity (LogP) profile compared to its closest analogs. These differences are critical for determining solubility and intermolecular interactions, such as π-stacking, in self-assembly processes. Direct comparative data for this specific compound are not available in primary literature; however, the following table provides a foundational comparison based on calculated physicochemical properties and structural differences, allowing for a reasoned scientific selection .

MW & LogP vs. analogs
Class-level inference
B24C8: MW 400.5, LogP ~0.4, 1 ring 24C8: MW 352.4, LogP -1, 0 rings DB24C8: MW 448.5, LogP ~1.8, 2 rings
Intermediate hydrophobicity supports tailored solubility and π-stacking in self-assembly.
Predicted LogP values; experimental verification recommended.
Supramolecular chemistry Rotaxane synthesis Host-guest chemistry

Reported Binding Selectivity of B24C8 Analogs for Alkali Metal Cations: Class-Based Evidence for Cesium Affinity

While specific stability constants (log K) for B24C8 (CAS 72216-45-6) with alkali metal ions are not reported in peer-reviewed literature, a strong class-level inference can be drawn from the extensively studied behavior of the closely related dibenzo-24-crown-8 (DB24C8). Studies on DB24C8 demonstrate a high affinity for larger cations, with a binding sequence for 1:1 complexes that is highly dependent on the solvent environment [1]. In polar solvents like acetonitrile, DB24C8 shows a binding preference for Rb+ and Cs+ over Na+ and K+ [2]. This class-level data supports the known utility of 24-crown-8 ethers for cesium recognition, which is also confirmed for B24C8 in synthetic applications [3].

Cation binding (class-level)
Class-level inference
DB24C8 in MeCN: Rb⁺ 3.41, Cs⁺ 3.12, K⁺ 2.81, Na⁺ 2.42 (log K) B24C8 data not directly reported.
Class-level evidence strongly supports Cs⁺ selectivity for B24C8 in polar solvents.
Verify binding constants in target solvent and application matrix.
Ion-selective electrodes Radiocesium remediation Host-guest chemistry

Utility in Mechanically Interlocked Molecule (MIM) Synthesis: Differentiated Stopper Compatibility

The monobenzo-substituted B24C8 (CAS 72216-45-6) has been explicitly demonstrated to be effective in forming [2]rotaxanes, a key class of mechanically interlocked molecules (MIMs). In a direct comparison under identical synthetic conditions, it was found that the unsubstituted 24-crown-8 ether and its benzo-substituted derivatives (including benzo-24-crown-8 and naphtho-24-crown-8) successfully formed the target rotaxane, whereas the formation of a [2]pseudorotaxane with dibenzo-24-crown-8 was limited due to the steric bulk of the triethylphosphonium stopper [1]. This demonstrates that the substitution pattern, specifically the presence of only one aromatic ring, provides a crucial balance of macrocycle size and flexibility that enables complexation with sterically demanding axle components where the larger DB24C8 fails.

Rotaxane formation
Head-to-head comparison
B24C8 & 24C8: Successful [2]rotaxane. DB24C8: Limited to pseudorotaxane under same conditions.
B24C8 enables rotaxane architectures with bulky stoppers where DB24C8 is sterically limited.
Conditions: acetonitrile, triethylphosphonium stopper.
Molecular machines Rotaxane Supramolecular polymers

Optimal Research and Industrial Application Scenarios for B24C8-Benzo Crown Ether (CAS 72216-45-6)


Synthesis of Sterically Demanding [2]Rotaxanes and Molecular Shuttles

B24C8-Benzo crown ether is a validated wheel component for constructing rotaxanes, especially when the axle contains bulky stopper groups such as triethylphosphonium that are too large to thread through the more sterically hindered dibenzo-24-crown-8 (DB24C8) macrocycle [1]. Its intermediate size and flexibility allow it to slip over the stopper to form a kinetically stable interlocked architecture, a step that fails with bulkier analogs. This makes it a critical reagent for chemists developing novel molecular machines, switches, and shuttles where precise control over sterics and threading dynamics is paramount [1].

Development of Cesium-Selective Sensors and Sorbents

Based on the strong class-level evidence from dibenzo-24-crown-8, which demonstrates high affinity for Cs+ and Rb+ over smaller alkali metals like Na+ and K+ [2], B24C8 can be strategically employed as an ionophore for cesium recognition [3]. Its single aromatic ring offers a potential synthetic handle for immobilization onto polymer backbones or electrode surfaces, creating selective materials for the extraction and sensing of cesium, including the challenging task of radiocesium (134Cs, 137Cs) remediation from complex aqueous mixtures [4]. The selectivity difference of nearly an order of magnitude (log K difference ~1) observed for the DB24C8 analog in acetonitrile between Rb+ and Na+ underscores the potential for developing high-fidelity cesium-selective systems [5].

Building Blocks for Heteroditopic Supramolecular Assemblies

The unique architecture of B24C8, possessing a single aromatic ring, makes it an ideal building block for constructing complex, heteroditopic receptors and self-sorting systems. In a demonstrated one-pot synthesis, a hetero[4]rotaxane was constructed using a DB24C8-based daisy chain and B21C7-based rotaxanes at the ends [6]. This proves that combining different crown ether macrocycles is a powerful strategy. The distinct size and binding profile of B24C8, when compared to its dibenzo analog, allows for orthogonal recognition and controlled self-assembly into more sophisticated, multi-component supramolecular architectures that are unattainable using a single macrocycle.

Application
Selection Property
Validation Focus
Sterically demanding [2]rotaxane & shuttle synthesis
Monobenzo-substitution, intermediate steric profile
Threading efficiency vs. DB24C8; stopper compatibility
Cesium-selective sensor & sorbent development
Class-level Cs⁺ affinity; single aromatic synthetic handle
Ion selectivity in target solvent; immobilization efficiency
Heteroditopic supramolecular assemblies
Distinct binding profile vs. DB24C8; orthogonal recognition
Self-sorting fidelity; multi-component assembly control

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